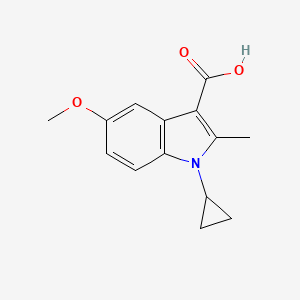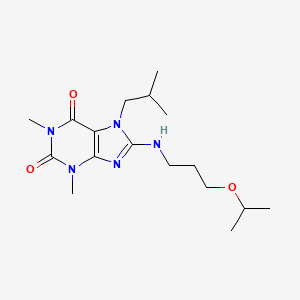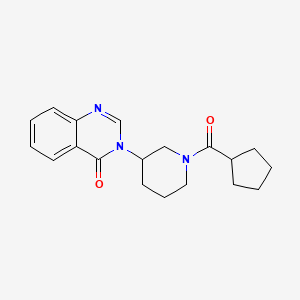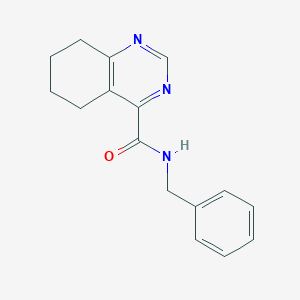
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a chemical compound with the CAS Number: 300541-60-0. It has a molecular weight of 245.28 .
Synthesis Analysis
The synthesis of indole derivatives, such as 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, is a significant area of research in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO3/c1-8-13 (14 (16)17)11-7-10 (18-2)5-6-12 (11)15 (8)9-3-4-9/h5-7,9H,3-4H2,1-2H3, (H,16,17) .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been investigated for their anti-inflammatory activity. For instance, the compound 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant anti-inflammatory activity .
Anticancer Activity
Indole derivatives are known to possess anticancer properties . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . These compounds can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activities . They can be used in the development of new therapeutic agents for the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown potential as antimalarial agents . They can be used in the development of new drugs to treat malaria .
Anticholinesterase Activity
Indole derivatives have been found to possess anticholinesterase activities . They can be used in the development of new therapeutic agents for the treatment of diseases like Alzheimer’s .
Safety and Hazards
Orientations Futures
The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are potential future directions in this field .
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with . Without specific information on “1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid”, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors
Propriétés
IUPAC Name |
1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHKBSIYHHOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2681759.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681760.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2681763.png)
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2681765.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)

![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)
